molecular formula C12H17NO4S B14834931 4-Cyclopropoxy-2-isopropoxybenzenesulfonamide

4-Cyclopropoxy-2-isopropoxybenzenesulfonamide

Cat. No.: B14834931
M. Wt: 271.33 g/mol
InChI Key: HIVJRUGFBQRZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxybenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxybenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes involved in folate metabolism, which is crucial for the synthesis of nucleic acids. This inhibition can lead to the disruption of cell division and growth, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropoxybenzenesulfonamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C12H17NO4S/c1-8(2)16-11-7-10(17-9-3-4-9)5-6-12(11)18(13,14)15/h5-9H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

HIVJRUGFBQRZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.